Lithium peroxide (Li2(O2))

Descripción general

Descripción

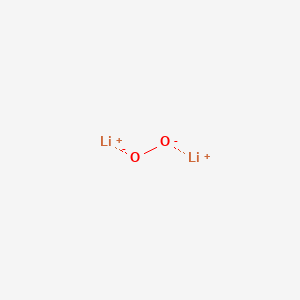

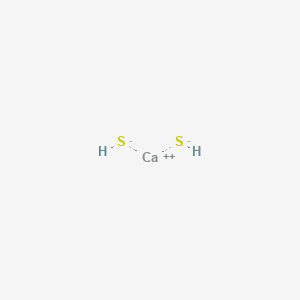

Lithium peroxide is an inorganic compound with the chemical formula Li₂O₂. It is a white solid that is nonhygroscopic, meaning it does not absorb moisture from the air. Lithium peroxide is notable for its high oxygen-to-mass and oxygen-to-volume ratios, making it useful in applications where oxygen generation and carbon dioxide absorption are required, such as in spacecraft and submarines .

Mecanismo De Acción

- The compound absorbs more CO₂ than lithium hydroxide (LiOH) of the same weight and releases oxygen instead of water .

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

Lithium peroxide is prepared by the reaction of hydrogen peroxide and lithium hydroxide . This reaction initially produces lithium hydroperoxide, which upon dehydration gives the anhydrous peroxide salt . The structure of solid lithium peroxide has been determined by X-ray crystallography and density functional theory .

Molecular Mechanism

The molecular mechanism of lithium peroxide involves its decomposition at about 450 °C to give lithium oxide . This process involves the reaction: 2 Li2O2 → 2 Li2O + O2 .

Temporal Effects in Laboratory Settings

In laboratory settings, lithium peroxide has shown to decompose to lithium and oxygen . The electrolyte has a significant influence on lithium peroxide decomposition .

Metabolic Pathways

Lithium peroxide is involved in the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER) in non-aqueous lithium-oxygen batteries . During discharge, oxygen is preferentially reduced and then combines with lithium ions to form lithium peroxide . The lithium peroxide is subsequently converted back into lithium and oxygen during charging .

Transport and Distribution

In the context of lithium-oxygen batteries, charge transport in lithium peroxide occurs through a mixture of ionic and polaronic contributions .

Métodos De Preparación

Lithium peroxide can be synthesized through several methods:

-

Reaction of Hydrogen Peroxide and Lithium Hydroxide: : This method involves the reaction of hydrogen peroxide (H₂O₂) with lithium hydroxide (LiOH) to initially produce lithium hydroperoxide (LiOOH), which then dehydrates to form lithium peroxide: [ \text{LiOH} + \text{H}_2\text{O}_2 \rightarrow \text{LiOOH} + \text{H}_2\text{O} ] [ 2\text{LiOOH} \rightarrow \text{Li}_2\text{O}_2 + \text{H}_2\text{O}_2 ] This method can also produce lithium peroxide monoperoxohydrate trihydrate (Li₂O₂·H₂O₂·3H₂O) under certain conditions .

-

Thermal Decomposition: : Lithium peroxide can be prepared by the thermal decomposition of lithium oxide (Li₂O) in the presence of oxygen at high temperatures .

Análisis De Reacciones Químicas

Lithium peroxide undergoes various chemical reactions, including:

-

Oxidation and Reduction: : In lithium-air batteries, lithium peroxide is formed during the discharge process through the reduction of oxygen and lithium ions: [ 2\text{Li} + \text{O}_2 \rightarrow \text{Li}_2\text{O}_2 ] During charging, lithium peroxide decomposes back into lithium ions and oxygen through the oxygen evolution reaction (OER) .

-

Reaction with Carbon Dioxide: : Lithium peroxide reacts with carbon dioxide to form lithium carbonate and oxygen: [ \text{Li}_2\text{O}_2 + \text{CO}_2 \rightarrow \text{Li}_2\text{CO}_3 + \frac{1}{2}\text{O}_2 ] This reaction is utilized in air purification systems .

Aplicaciones Científicas De Investigación

Lithium peroxide has several scientific research applications:

-

Lithium-Air Batteries: : Lithium peroxide is a key component in lithium-air batteries, which are being researched for their high energy density and potential use in electric vehicles and portable electronics .

-

Air Purification: : Due to its ability to absorb carbon dioxide and release oxygen, lithium peroxide is used in air purification systems in confined environments such as spacecraft and submarines .

-

Catalysis: : Lithium peroxide is used as a catalyst in various chemical reactions, including the polymerization of styrene .

Comparación Con Compuestos Similares

Lithium peroxide can be compared with other alkali metal peroxides, such as sodium peroxide (Na₂O₂), potassium peroxide (K₂O₂), rubidium peroxide (Rb₂O₂), and cesium peroxide (Cs₂O₂). Unlike these compounds, lithium peroxide is nonhygroscopic and has a higher oxygen-to-mass ratio, making it more efficient for oxygen generation and carbon dioxide absorption .

-

Sodium Peroxide (Na₂O₂): : Sodium peroxide is hygroscopic and reacts with water to form sodium hydroxide and oxygen. It is less efficient than lithium peroxide in oxygen generation .

-

Potassium Peroxide (K₂O₂): : Potassium peroxide is also hygroscopic and reacts with water to form potassium hydroxide and oxygen. It has a lower oxygen-to-mass ratio compared to lithium peroxide .

-

Rubidium Peroxide (Rb₂O₂) and Cesium Peroxide (Cs₂O₂): : These compounds are similar to sodium and potassium peroxides in their hygroscopic nature and reactivity with water .

Lithium peroxide’s unique properties, such as being nonhygroscopic and having a high oxygen-to-mass ratio, make it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

dilithium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.O2/c;;1-2/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGPEWYJWRWDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-][O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2O2 | |

| Record name | LITHIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | lithium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065178 | |

| Record name | Lithium peroxide (Li2(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

45.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium peroxide appears as a white powder or sandy yellow granular solid. Irritates skin, eyes and mucous membranes. Used to produce a supply of high-purity oxygen., White solid; [Hawley] Light beige odorless powder; [MSDSonline] | |

| Record name | LITHIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8% in water at 20 °C; 5.6% in anhydrous acetic acid at 20 °C; insoluble in absolute alcohol at 20 °C | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.31 g/cu cm | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine white powder to sandy yellow, granular material; moisture sensitive colorless hexagonal crystals | |

CAS No. |

12031-80-0 | |

| Record name | LITHIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12031-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium peroxide (Li2(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium peroxide (Li2(O2)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at melting point | |

| Record name | LITHIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the significance of understanding lithium peroxide (Li₂O₂) grain growth in Li-O₂ batteries?

A1: Lithium peroxide (Li₂O₂) is a key component in Li-O₂ batteries, forming during discharge and decomposing during charge [, ]. Understanding how Li₂O₂ grains grow, their size distribution, and spatial arrangement within the battery's cathode is crucial. This knowledge can help researchers optimize the cathode structure and material design to improve battery performance. For example, large Li₂O₂ grains can hinder charge transport and limit battery capacity.

Q2: How do the provided studies contribute to our understanding of lithium peroxide (Li₂O₂) behavior in Li-O₂ batteries?

A2: The research utilizes advanced techniques to directly observe lithium peroxide (Li₂O₂) within working Li-O₂ batteries. One study employs synchrotron X-ray diffraction to track Li₂O₂ grain growth in real-time during battery operation []. This allows researchers to measure the size, concentration, and distribution of Li₂O₂ crystals as the battery cycles. The other study uses isotopic labelling combined with sophisticated imaging techniques (ToF-SIMS and OEMS) to pinpoint the exact location where Li₂O₂ oxidation begins []. These studies provide valuable insights into the dynamic processes occurring within Li-O₂ batteries and guide the development of more efficient and longer-lasting energy storage solutions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

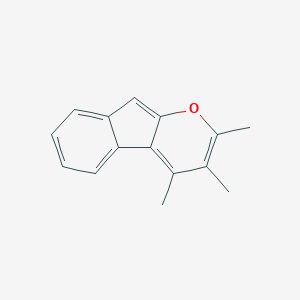

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)

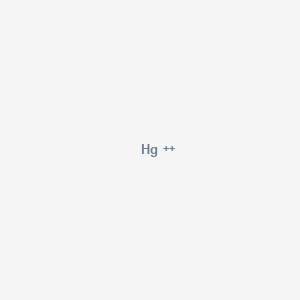

![1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-](/img/structure/B84307.png)